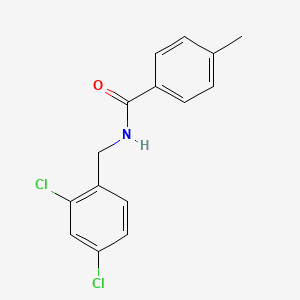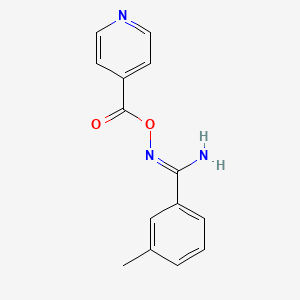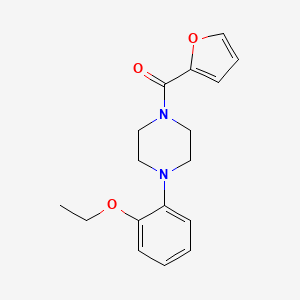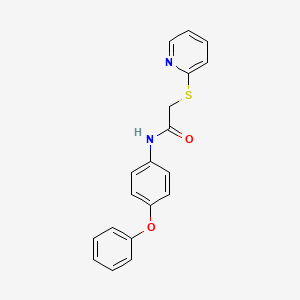
N-(2,4-dichlorobenzyl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dichlorobenzyl)-4-methylbenzamide, also known as DCB, is a chemical compound used in scientific research for its antimicrobial properties. DCB is a member of the benzamide family and is commonly synthesized through a multi-step process involving several chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorobenzyl)-4-methylbenzamide involves its ability to disrupt the cell membrane of microorganisms, leading to cell death. This compound is also thought to inhibit the synthesis of essential proteins, further contributing to its antimicrobial activity.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of bacterial and fungal growth, as well as the disruption of cell membrane integrity. This compound has also been shown to have low toxicity in animal studies, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,4-dichlorobenzyl)-4-methylbenzamide in lab experiments is its broad-spectrum antimicrobial activity, making it useful for a variety of applications. However, this compound may have limitations in terms of its specificity and selectivity for certain microorganisms, and further research is needed to fully understand its potential limitations.
Future Directions
There are several potential future directions for research on N-(2,4-dichlorobenzyl)-4-methylbenzamide, including the development of new antimicrobial agents based on its structure and mechanism of action. Additionally, further studies are needed to investigate the potential use of this compound in combination with other antibiotics or antifungal agents, as well as its potential applications in other areas of scientific research.
Synthesis Methods
The synthesis of N-(2,4-dichlorobenzyl)-4-methylbenzamide involves several steps, including the reaction of 2,4-dichlorobenzyl chloride with 4-methylbenzoic acid to form 2,4-dichlorobenzyl-4-methylbenzoate. This intermediate compound is then treated with ammonia to form this compound.
Scientific Research Applications
N-(2,4-dichlorobenzyl)-4-methylbenzamide has been extensively studied for its antimicrobial properties, particularly its ability to inhibit the growth of bacteria and fungi. This compound has been used in a variety of scientific research applications, including the development of new antibiotics, antifungal agents, and disinfectants.
properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO/c1-10-2-4-11(5-3-10)15(19)18-9-12-6-7-13(16)8-14(12)17/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOAINCPLTVBJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(4-{[2-(3-methylphenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B5810975.png)


![ethyl 4-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5811010.png)

![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5811024.png)

![N-[3-(acetylamino)phenyl]isonicotinamide](/img/structure/B5811030.png)

![1-[(2,4-dimethylphenyl)sulfonyl]indoline](/img/structure/B5811045.png)


![ethyl 4-[({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}carbonyl)amino]benzoate](/img/structure/B5811064.png)
